

Application Note: ^1H NMR Characterization of 2-Hydroxymethylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxymethyl benzoic acid

Cat. No.: B1293570

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Introduction

2-Hydroxymethylbenzoic acid is a valuable building block in organic synthesis and medicinal chemistry. Its bifunctional nature, containing both a carboxylic acid and a primary alcohol, allows for diverse chemical transformations, making it a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Accurate structural elucidation and purity assessment are paramount in the drug development process, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose. This application note provides a detailed protocol and data interpretation for the ^1H NMR characterization of 2-Hydroxymethylbenzoic acid.

^1H NMR Spectral Data

The ^1H NMR spectrum of 2-Hydroxymethylbenzoic acid provides distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values are summarized in the table below. The spectrum was recorded in Deuterated Dimethyl Sulfoxide ($\text{DMSO}-d_6$) on a 90 MHz spectrometer.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-6	7.91	dd	J = 7.8, 1.5	1H
H-3	7.62	d	J = 7.3	1H
H-4	7.52	t	J = 7.4	1H
H-5	7.35	t	J = 7.5	1H
-CH ₂ -	4.70	s	-	2H

Note: The labile protons of the carboxylic acid (-COOH) and alcohol (-OH) groups often appear as broad singlets and their chemical shifts can vary depending on concentration, temperature, and solvent. In this spectrum, their signals are not explicitly assigned in the provided peak list but would be expected to be present in the spectrum.

Interpretation of the Spectrum

The ¹H NMR spectrum of 2-Hydroxymethylbenzoic acid in DMSO-d₆ displays characteristic signals that confirm its structure. The aromatic region, between 7.35 and 7.91 ppm, shows four distinct signals corresponding to the four protons on the benzene ring.

- The proton at the 6-position (H-6), being ortho to the electron-withdrawing carboxylic acid group, is the most deshielded and appears as a doublet of doublets at 7.91 ppm.
- The protons at positions 3, 4, and 5 appear as a doublet and two triplets, respectively, consistent with ortho and meta coupling.
- The methylene protons (-CH₂-) of the hydroxymethyl group are adjacent to the aromatic ring and appear as a sharp singlet at 4.70 ppm, integrating to two protons. The singlet nature of this peak indicates no adjacent protons to couple with.

Experimental Protocol

This section details the procedure for preparing a sample of 2-Hydroxymethylbenzoic acid for ¹H NMR analysis.

Materials:

- 2-Hydroxymethylbenzoic acid
- Deuterated Dimethyl Sulfoxide (DMSO-d6)
- NMR tube (5 mm)
- Pipettes
- Vortex mixer

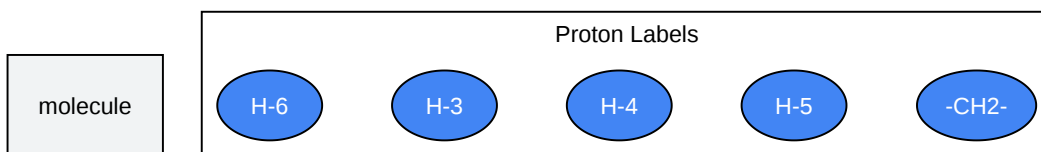
Procedure:

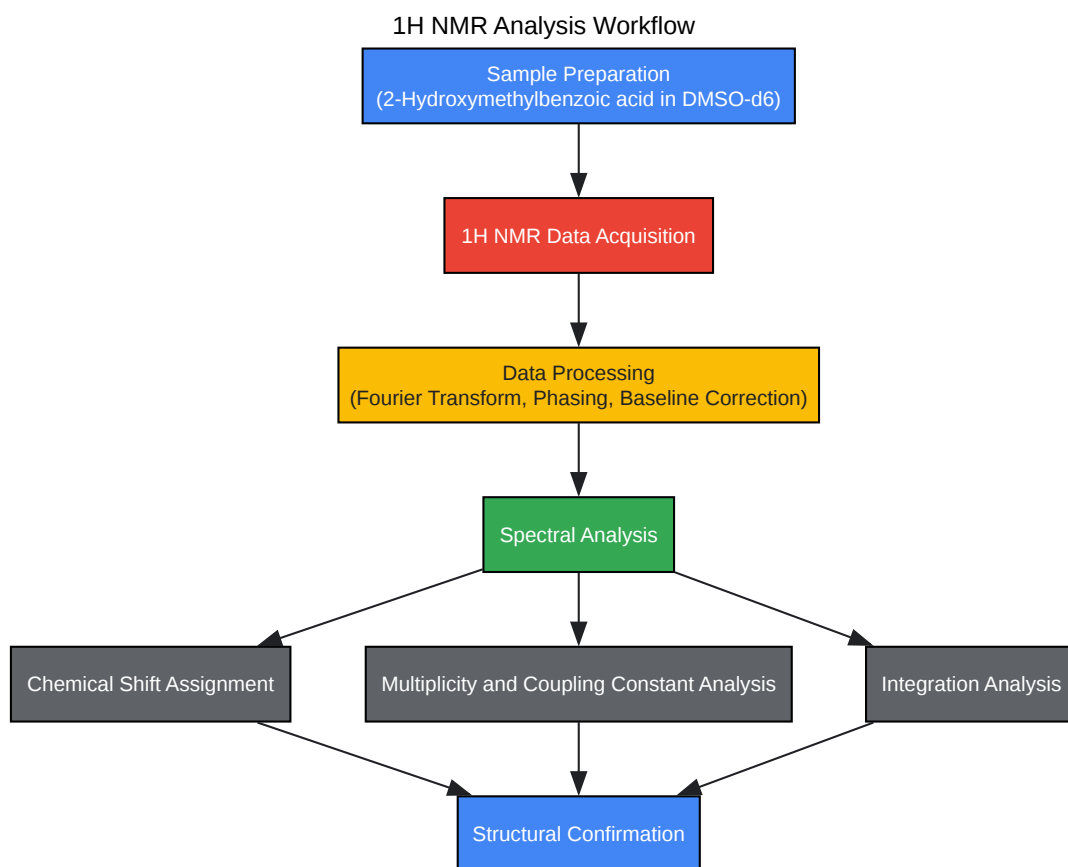
- **Sample Preparation:** Weigh approximately 5-10 mg of 2-Hydroxymethylbenzoic acid directly into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of DMSO-d6 to the NMR tube using a clean pipette.
- **Dissolution:** Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
- **Analysis:** Insert the NMR tube into the NMR spectrometer and acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.

Data Visualization

To aid in the understanding of the proton assignments, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Structure of 2-Hydroxymethylbenzoic Acid with Proton Assignments





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